Methyl thiophene-2-carboximidate hydrochloride
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Overview
Description
“Methyl thiophene-2-carboximidate hydrochloride” is a chemical compound that belongs to the family of carboximidates . It has a linear formula of C6H8ClNOS .
Synthesis Analysis
Carboximidates, such as “Methyl thiophene-2-carboximidate hydrochloride”, are generally formed by the Pinner reaction. This reaction proceeds via the acid-catalyzed attack of nitriles by alcohols . Another synthesis method involves the reaction of methyl thiophene-2-carboxylate and hydrazine monohydrated .Molecular Structure Analysis
The molecular structure of “Methyl thiophene-2-carboximidate hydrochloride” is represented by the linear formula C6H8ClNOS . The molecular weight is 177.65.Chemical Reactions Analysis
Carboximidates are good electrophiles and undergo a range of addition reactions. They can be hydrolyzed to give esters and react with amines (including ammonia) to form amidines .Scientific Research Applications
Biologically Active Compounds
Thiophene-based analogs, such as Methyl thiophene-2-carboximidate hydrochloride, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Medicinal Chemistry
Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They can protect metals from corrosion, which is a significant issue in many industries.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Organic semiconductors are used in a variety of electronic devices due to their flexibility and light weight.
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . OFETs are a type of field-effect transistor using an organic semiconductor in its channel.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones.
Antioxidant Properties
Thiophene-2-carboxamide derivatives, including Methyl thiophene-2-carboximidate hydrochloride, have shown antioxidant properties . For instance, 3-amino thiophene-2-carboxamide derivatives promoted the highest antioxidant activity with percent inhibition 62.0–46.9% .
Antibacterial Activity
Thiophene-2-carboxamide derivatives have also demonstrated antibacterial activity . They have shown significant activity against pathogenic Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and pathogenic Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) .
Future Directions
Thiophene-based analogs, such as “Methyl thiophene-2-carboximidate hydrochloride”, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may focus on exploring these biological effects further and developing new synthesis methods.
properties
IUPAC Name |
methyl thiophene-2-carboximidate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS.ClH/c1-8-6(7)5-3-2-4-9-5;/h2-4,7H,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUWBJFZEJDNAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1=CC=CS1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl thiophene-2-carboximidate hydrochloride |
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